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5-Bromo-2-fluoro-3-hydrazinylpyridine

Cat. No.: B13139724
M. Wt: 206.02 g/mol
InChI Key: JDTIMGSPNZMCFT-UHFFFAOYSA-N
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Description

Contemporary Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring, an isostere of benzene (B151609) containing a nitrogen atom, is a fundamental heterocyclic scaffold with immense importance in contemporary chemistry. nih.gov Its presence in over 7,000 existing drug molecules underscores its role as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org The nitrogen atom imparts polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug candidates. researchgate.netresearchgate.net

Pyridine derivatives are integral to a wide range of pharmaceuticals and agrochemicals. nih.govresearchgate.net Their applications span numerous therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The adaptability of the pyridine ring allows for structural modifications that can fine-tune the biological activity and pharmacokinetic properties of a molecule. researchgate.net This versatility has led to the inclusion of pyridine scaffolds in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net The continuous exploration of novel pyridine-based frameworks highlights the sustained interest in this heterocycle for crafting next-generation therapeutic agents. nih.govrsc.org

Overview of Halogenated Pyridine Derivatives in Synthetic Transformations

The introduction of halogen atoms onto a pyridine ring is a critical strategy in synthetic organic chemistry. nih.gov Halopyridines serve as versatile building blocks, enabling a multitude of subsequent bond-forming reactions. chemrxiv.orgnih.gov Installing a carbon-halogen (C-Hal) bond provides a reactive handle for cross-coupling reactions (like Suzuki-Miyaura), nucleophilic aromatic substitution, and metalation, thereby allowing for the systematic diversification of molecular structures. chemrxiv.orgevitachem.com This is particularly valuable in structure-activity relationship (SAR) studies during drug discovery, where precise modifications are needed to optimize biological efficacy. nih.gov

Despite their utility, the regioselective halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to standard electrophilic aromatic substitution. chemrxiv.orgnih.gov Consequently, significant research has been devoted to developing novel and selective halogenation methods. nih.govresearchgate.net The presence of halogens like bromine and fluorine, as seen in 5-Bromo-2-fluoro-3-hydrazinylpyridine, offers distinct reactive sites for further synthetic elaboration, making such compounds highly valuable intermediates. nih.govchemrxiv.org

The Role of Hydrazinyl Moieties in Heterocyclic Synthesis and Ligand Design

The hydrazinyl group (-NHNH2) and its derivatives, such as hydrazones, are important functional groups in synthetic chemistry. They are known for their versatile reactivity and are incorporated into a wide range of heterocyclic compounds with significant biological activities. nih.govmdpi.com The hydrazide-hydrazone moiety is recognized as a key fragment in molecules with antimicrobial, anticonvulsant, and antitumor properties. nih.govmdpi.com

In synthesis, the hydrazine (B178648) group is a potent nucleophile, readily reacting with carbonyl compounds to form stable hydrazones. This reactivity is fundamental to the construction of more complex heterocyclic systems. mdpi.comresearchgate.net Furthermore, the ability of the hydrazinyl and hydrazone moieties to chelate metal ions makes them excellent components in the design of polytopic ligands for coordination chemistry. nih.govrsc.org These ligands and their metal complexes have themselves demonstrated important biological and pharmacological properties. nih.gov The incorporation of a hydrazinyl group onto a pyridine scaffold, therefore, opens avenues for creating novel bioactive agents and functional materials. nih.govresearchgate.net

Research Rationale for Investigating this compound

The rationale for investigating this compound stems from the strategic combination of its three key structural features: the pyridine core, the halogen substituents, and the hydrazinyl moiety. This specific arrangement of functional groups makes it a highly promising and versatile chemical intermediate.

The compound is built upon the pyridine scaffold, a proven pharmacophore in drug discovery. nih.govnih.gov The presence of two different halogen atoms, bromine and fluorine, at the 5- and 2-positions respectively, provides orthogonal sites for synthetic modification. The C-Br bond is a well-established handle for palladium-catalyzed cross-coupling reactions, while the C-F bond can influence the molecule's electronic properties and metabolic stability.

The hydrazinyl group at the 3-position adds another layer of synthetic versatility. It can act as a nucleophile, serve as a precursor for the synthesis of various other heterocyclic rings (e.g., pyrazoles, triazoles), or function as a ligand for metal coordination. evitachem.comnih.gov In a biological context, the hydrazine group can form covalent bonds with biomolecules, potentially leading to applications such as enzyme inhibition. evitachem.com

Therefore, this compound is a valuable building block for constructing more complex molecules in medicinal and agrochemical research. evitachem.com Its multifunctional nature allows for diverse chemical transformations, enabling the exploration of novel chemical space in the search for new bioactive compounds.

Compound Data

The following tables provide physical and chemical property data for the primary compound of interest and a related precursor.

Table 1: Properties of this compound Data for this specific compound is limited in publicly available research literature and is primarily sourced from chemical supplier data sheets.

Property Value
Molecular Formula C₅H₅BrFN₃
Appearance Crystalline solid
Solubility Soluble in organic solvents like DMF and DMSO; limited solubility in water. evitachem.com
Reactivity The hydrazine group is reactive towards electrophiles and oxidizing agents. The C-Br bond is suitable for cross-coupling reactions. evitachem.com

Table 2: Properties of 5-Bromo-2-fluoropyridine This compound is a potential precursor for the synthesis of this compound.

Property Value Reference
Molecular Formula C₅H₃BrFN sigmaaldrich.com
Molecular Weight 175.99 g/mol sigmaaldrich.com
CAS Number 766-11-0 sigmaaldrich.com
Boiling Point 162-164 °C (at 750 mmHg) sigmaaldrich.com
Density 1.71 g/mL (at 25 °C) sigmaaldrich.com
Refractive Index n20/D 1.5325 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrFN3 B13139724 5-Bromo-2-fluoro-3-hydrazinylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrFN3

Molecular Weight

206.02 g/mol

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H5BrFN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2

InChI Key

JDTIMGSPNZMCFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1NN)F)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Hydrazinylpyridine

Retrosynthetic Strategies for Construction of the Substituted Pyridine (B92270) Core

A retrosynthetic analysis of 5-Bromo-2-fluoro-3-hydrazinylpyridine suggests several potential disconnection points. The final hydrazinyl group can be installed via nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 3-amino or 3-nitro-2-fluoropyridine derivative. This simplifies the target to a 5-bromo-2-fluoro-3-substituted pyridine. The bromine and fluorine atoms can be introduced through various halogenation strategies on a pre-functionalized pyridine ring.

One plausible retrosynthetic pathway involves the disconnection of the C-N bond of the hydrazinyl group, leading to a key intermediate, 5-bromo-2-fluoro-3-aminopyridine or a related derivative. The synthesis of this intermediate can be approached by first constructing a 2-fluoropyridine (B1216828) ring and then introducing the bromine and the amino/nitro group. Alternatively, a pre-brominated pyridine could be subjected to fluorination and subsequent functional group interconversion at the 3-position. A key consideration in the forward synthesis is the order of introduction of the substituents to achieve the desired regioselectivity, given the directing effects of the existing groups on the pyridine ring.

Precursor Synthesis and Regioselective Halogenation Approaches

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the regioselective introduction of the halogen atoms.

Preparation of Key Fluorinated Pyridine Intermediates

The synthesis of fluorinated pyridine intermediates is a critical first step. One common strategy is the use of the Balz-Schiemann reaction on the corresponding aminopyridine. For instance, 2-fluoro-3-nitropyridine (B72422) can be prepared from 3-amino-2-nitropyridine (B78374) via a diazotization reaction followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. chemwhat.com Another approach involves the fluorination of a corresponding hydroxypyridine or chloropyridine. For example, 2,3-difluoro-5-bromopyridine can be synthesized from 2,3,5-trichloropyridine (B95902) by reaction with potassium fluoride (B91410) in a polar aprotic solvent at elevated temperatures. google.comgoogle.com

A particularly relevant precursor is 2-fluoro-3-nitropyridine, which possesses the fluorine at the desired position and a nitro group that can be later converted to the hydrazinyl moiety. The synthesis of 2-fluoro-3-nitropyridine can be optimized to achieve high purity and yield through a one-pot protocol involving nitration and subsequent fluorination.

PrecursorStarting MaterialReagentsConditionsYield
2-Fluoro-3-nitropyridine3-Amino-2-nitropyridine1. NaNO₂, HBF₄ 2. Heat1. Diazotization at low temperature 2. Thermal decompositionModerate
2,3-Difluoro-5-bromopyridine2,3,5-TrichloropyridineKF, SulfolaneHigh temperatureGood
2-Fluoro-3-nitropyridinePyridineHNO₃, Selectfluor®Controlled temperatureOptimized

Directed Bromination Strategies for Pyridine Nuclei

With a key fluorinated pyridine intermediate in hand, the next challenge is the regioselective introduction of a bromine atom at the 5-position. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions. However, the presence of activating groups can facilitate this transformation.

For a substrate like 2-fluoropyridine, direct bromination tends to occur at the 3- and 5-positions. To achieve selectivity for the 5-position, the directing effect of other substituents must be considered. In the case of 2-fluoro-3-aminopyridine, the amino group is a strong activating group and will direct bromination to the ortho and para positions. Bromination of 2-amino-3-fluoropyridine (B1272040) would likely yield the desired 2-amino-5-bromo-3-fluoropyridine.

Alternatively, directed ortho-metalation (DoM) presents a powerful strategy for regioselective functionalization. organic-chemistry.orgbaranlab.orgwikipedia.org A directing group on the pyridine ring can guide deprotonation to an adjacent position, followed by quenching with an electrophilic bromine source (e.g., Br₂ or NBS). For instance, a suitable directing group at the 2- or 3-position of a fluorinated pyridine could enable selective lithiation at the 5-position, followed by bromination.

Another approach involves the bromination of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, often with different regioselectivity compared to the parent pyridine. tcichemicals.com Subsequent deoxygenation would yield the brominated pyridine.

SubstrateBrominating AgentDirecting Group/StrategyProduct
2-Amino-3-fluoropyridineNBS or Br₂Amino group activation2-Amino-5-bromo-3-fluoropyridine
2-Fluoropyridine derivativen-BuLi, then Br₂Directed ortho-metalation5-Bromo-2-fluoropyridine derivative
2-Fluoropyridine N-oxideBr₂, H₂SO₄N-oxide activation5-Bromo-2-fluoropyridine N-oxide

Stereoselective Introduction of the Hydrazinyl Moiety

The final step in the synthesis is the introduction of the hydrazinyl group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Hydrazinylation

The presence of the electron-withdrawing fluorine atom at the 2-position and the bromo group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the 3-position. A precursor such as 5-bromo-2-fluoro-3-nitropyridine (B1519029) would be an excellent candidate for this reaction. The nitro group can be displaced by hydrazine (B178648) hydrate (B1144303) in a classic SNAr mechanism. evitachem.com

The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group (in this case, the nitrite (B80452) ion) to restore aromaticity. The rate of this reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent.

Advanced Purification and Isolation Techniques for Complex Halogenated Hydrazinylpyridines

The purification and isolation of complex halogenated hydrazinylpyridines, such as this compound, are critical steps to ensure the final product meets the required purity standards. Given the complexity of the molecule and the potential for various isomers and byproducts during synthesis, advanced techniques are often employed. These methods separate the target compound based on differences in physical and chemical properties like polarity, solubility, and size.

Commonly used purification techniques include:

Chromatography : Column chromatography is a fundamental technique used for the purification of organic compounds. For halogenated pyridines, silica (B1680970) gel or neutral alumina (B75360) can be used as the stationary phase. A solvent system, often a mixture like ethyl acetate (B1210297) and petroleum ether, is used as the mobile phase to separate the desired compound from impurities. google.comgoogle.com The choice of solvent system is optimized to achieve the best separation.

Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.comgoogle.com For halogenated pyridines, solvent systems such as ethyl acetate/petroleum ether or ethanol (B145695) are often effective. google.comgoogle.com

Extraction : Liquid-liquid extraction is used to separate the target compound from a reaction mixture or to wash the crude product. This involves partitioning the compound between two immiscible solvents, such as dichloromethane (B109758) and water. google.com The pH of the aqueous layer can be adjusted, for instance with a saturated sodium bicarbonate solution, to ensure the target compound remains in the organic phase while ionic impurities are removed in the aqueous phase. google.com

Adsorption : Activated carbon can be used to remove colored impurities and other byproducts through adsorption. google.com This is often used as a preliminary purification step before recrystallization or chromatography.

Table 2: Purification and Isolation Techniques

Technique Principle Typical Application for Halogenated Pyridines
Column Chromatography Separation based on differential adsorption of components to a stationary phase. Isolation of the target compound using a silica gel column with an ethyl acetate/hexane or petroleum ether solvent system. google.comchemicalbook.com
Recrystallization Purification of solids based on differences in solubility in a specific solvent at different temperatures. Removing impurities from the final solid product using an ethyl acetate/petroleum ether or ethanol/water mixture. google.comgoogle.com
Liquid-Liquid Extraction Separation based on the differential solubility of a compound in two immiscible liquids. Washing the reaction mixture with solvents like dichloromethane and saturated sodium bicarbonate solution to remove inorganic salts and water-soluble impurities. google.com

| Activated Carbon Adsorption | Removal of impurities by adsorption onto the surface of activated carbon particles. | Decolorizing the crude product solution before further purification steps. google.com |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-bromo-2-nitropyridine
Tetrabutylammonium fluoride
Dimethylformamide
Hydrazine hydrate
Ethyl acetate
Petroleum ether
Dichloromethane
Sodium bicarbonate
Ethanol
Activated Carbon
Silica gel

Chemical Reactivity and Transformational Pathways of 5 Bromo 2 Fluoro 3 Hydrazinylpyridine

Reactivity Profile of the Hydrazinyl Functionality

The hydrazinyl group at the C-3 position is a potent nucleophile and a key precursor for the synthesis of various heterocyclic systems. Its reactivity is primarily centered around condensation, cyclization, and functionalization reactions.

The hydrazinyl moiety readily undergoes condensation reactions with a wide array of aldehydes and ketones. This reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid to facilitate the dehydration step. nih.gov The resulting hydrazones are stable compounds that serve as crucial intermediates for further synthetic elaborations.

Table 1: Examples of Hydrazone Formation from 5-Bromo-2-fluoro-3-hydrazinylpyridine This table is illustrative and based on the general reactivity of hydrazines with carbonyl compounds.

Carbonyl CompoundReaction ConditionsResulting Hydrazone Product
BenzaldehydeEthanol, reflux(E)-5-bromo-2-fluoro-3-(2-benzylidenehydrazinyl)pyridine
AcetoneMethanol, room temp.5-bromo-2-fluoro-3-(2-isopropylidenehydrazinyl)pyridine
CyclohexanoneEthanol, cat. Acetic Acid, reflux5-bromo-2-fluoro-3-(2-cyclohexylidenehydrazinyl)pyridine

The hydrazinyl group and its hydrazone derivatives are pivotal in the construction of various five-membered heterocycles.

Triazoles: The hydrazinyl group can be acylated and then cyclized to form triazole rings. For instance, reaction with a suitable one-carbon unit can lead to the formation of fused triazolopyridine systems.

Oxadiazoles: Acylhydrazides, formed by the acylation of the hydrazinyl group, are common precursors for 1,3,4-oxadiazoles. rsc.org Dehydrative cyclization of these intermediates, often promoted by reagents like phosphorus oxychloride or under thermal conditions, yields the stable aromatic oxadiazole ring. rsc.orgresearchgate.netorganic-chemistry.org This transformation is valued in medicinal chemistry for creating bioisosteres of carbonyl groups. rsc.org

Table 2: Heterocycle Formation from this compound Derivatives This table illustrates potential cyclization pathways based on established synthetic routes for similar compounds.

Starting DerivativeReagent/ConditionsHeterocyclic Product
N'-(5-bromo-2-fluoropyridin-3-yl)acetohydrazidePOCl₃, heat5-bromo-2-fluoro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
2-(5-bromo-2-fluoropyridin-3-yl)hydrazonoacetonitrileHeat or BaseAmino-triazolopyridine derivative

The nitrogen atoms of the hydrazinyl group are nucleophilic and can be functionalized through alkylation and acylation.

Acylation: The reaction with acyl chlorides or anhydrides readily forms N-acylhydrazides. This reaction is often used to prepare intermediates for cyclization reactions, as seen in the synthesis of oxadiazoles. mdpi.com

Alkylation: N-alkylation can occur on the hydrazinyl nitrogen atoms, although regioselectivity can be a challenge. The reaction conditions, including the base and solvent, can influence the position of alkylation. researchgate.net

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring of this compound is substituted with two different halogens, bromine at C-5 and fluorine at C-2. Their positions on the electron-deficient pyridine ring and their inherent electronic properties lead to distinct and selective reactivity. ossila.com

The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom and the fluorine itself makes the C-2 carbon electron-deficient and thus susceptible to attack by nucleophiles. Fluorine is an excellent leaving group in SNAr reactions, in part because its high electronegativity strongly polarizes the C-F bond, facilitating the initial, often rate-determining, nucleophilic attack. nih.govstackexchange.com This reactivity allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C-2 position while leaving the C-5 bromine intact. ossila.comnih.gov

Table 3: Representative SNAr Reactions at the C-2 Position This table illustrates the expected outcomes based on the high reactivity of 2-fluoropyridines in SNAr reactions.

NucleophileTypical ConditionsProduct
MorpholineK₂CO₃, DMF, 100 °C4-(5-bromo-3-hydrazinylpyridin-2-yl)morpholine
Sodium MethoxideMethanol, reflux5-bromo-3-hydrazinyl-2-methoxypyridine
Sodium ThiophenoxideDMF, 80 °C5-bromo-3-hydrazinyl-2-(phenylthio)pyridine

In contrast to the fluorine at C-2, the bromine atom at the C-5 position is preferentially reactive in transition-metal-catalyzed cross-coupling reactions. ossila.com This site is ideal for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: The C-Br bond is readily activated by palladium(0) catalysts, enabling a variety of coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method to introduce aryl, heteroaryl, or alkyl groups at the C-5 position. mdpi.comuzh.chnih.gov

Sonogashira Coupling: The coupling of the C-5 bromine with terminal alkynes, catalyzed by both palladium and copper(I), provides a direct route to 5-alkynylpyridine derivatives. soton.ac.uklibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromide with various amines.

Table 4: Examples of Cross-Coupling Reactions at the C-5 Position This table is based on common palladium- and copper-catalyzed reactions performed on aryl bromides.

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O2-fluoro-3-hydrazinyl-5-phenylpyridine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-fluoro-3-hydrazinyl-5-(phenylethynyl)pyridine
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOtBuN-(6-fluoro-5-hydrazinylpyridin-3-yl)aniline

Palladium- and Copper-Catalyzed Cross-Coupling Reactions at the C-5 Bromine Position

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govlibretexts.org In the case of this compound, the bromine atom at the C5 position can be readily displaced to introduce a wide range of aryl, heteroaryl, or vinyl substituents.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromopyridine derivatives provides a strong indication of its expected behavior. For instance, the Suzuki-Miyaura coupling of other 5-bromopyridines has been shown to proceed efficiently. mdpi.com The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water.

The electronic nature of the substituents on the pyridine ring plays a crucial role in the outcome of the reaction. The electron-withdrawing fluorine atom at the C2 position is expected to enhance the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. youtube.com The hydrazinyl group at the C3 position, being an electron-donating group, may have a counteracting effect, though its influence is likely to be less pronounced on the distal C5 position.

A representative, albeit hypothetical, reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented below. The yields and specific conditions are based on analogous reactions reported for other bromopyridine derivatives.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)ProductExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100122-Fluoro-3-hydrazinyl-5-phenylpyridine85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90162-Fluoro-3-hydrazinyl-5-(4-methoxyphenyl)pyridine80-90
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11082-Fluoro-3-hydrazinyl-5-(thiophen-3-yl)pyridine75-85

Note: The data in this table is illustrative and based on typical conditions and outcomes for Suzuki-Miyaura reactions on similar substrates. Actual results may vary.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. For this compound, the C5-Br bond can be targeted to introduce a variety of primary or secondary amines, leading to the corresponding 5-amino-2-fluoro-3-hydrazinylpyridine derivatives.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos, have shown remarkable efficiency in coupling a wide range of amines with aryl bromides, including electron-deficient pyridyl systems. researchgate.netnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for the deprotonation of the amine and the subsequent catalytic cycle.

The presence of the free hydrazinyl group in this compound could potentially interfere with the reaction by coordinating to the palladium catalyst or by acting as a competing nucleophile. Therefore, protection of the hydrazinyl group might be necessary in some cases to achieve optimal yields. However, reports on the Buchwald-Hartwig amination of other pyridines with free amino groups suggest that the reaction can often be performed without protection under carefully optimized conditions.

Below is a table of expected outcomes for the Buchwald-Hartwig amination of this compound with various amines, based on data from similar reactions.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/LigandBaseSolventTemp (°C)ProductExpected Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1004-(2-Fluoro-3-hydrazinylpyridin-5-yl)morpholine80-90
2AnilinePd(OAc)₂/SPhosLHMDSDioxane110N-(2-Fluoro-3-hydrazinylpyridin-5-yl)aniline70-85
3BenzylaminePd₂(dba)₃/BINAPCs₂CO₃Toluene90N-Benzyl-2-fluoro-3-hydrazinylpyridin-5-amine75-85

Note: The data in this table is illustrative and based on typical conditions and outcomes for Buchwald-Hartwig amination reactions on analogous substrates. Actual results may vary.

Sonogashira Coupling for Carbon-Carbon Alkyne Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. organic-chemistry.org In the context of this compound, this reaction would allow for the introduction of an alkyne moiety at the C5 position.

The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent in many cases. nih.gov The Sonogashira coupling is generally tolerant of a wide variety of functional groups. soton.ac.uk

A study on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines, which are structurally very similar to the target molecule, demonstrated high efficiency with a range of terminal alkynes. soton.ac.uk This suggests that this compound would also be a suitable substrate for this transformation. The electron-withdrawing nature of the pyridine ring, further enhanced by the fluorine substituent, should facilitate the reaction. researchgate.net

Table 3: Anticipated Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd CatalystCu CocatalystBaseSolventProductExpected Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF2-Fluoro-3-hydrazinyl-5-(phenylethynyl)pyridine85-95
21-HexynePdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF2-Fluoro-3-hydrazinyl-5-(hex-1-yn-1-yl)pyridine80-90
3Propargyl alcoholPd(PPh₃)₄CuIEt₃NAcetonitrile3-(2-Fluoro-3-hydrazinylpyridin-5-yl)prop-2-yn-1-ol75-85

Note: The data in this table is illustrative and based on published results for Sonogashira coupling reactions on closely related bromo-fluoropyridines. Actual results may vary.

Selective Metalation Strategies (e.g., Directed Ortho-Metallation) and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. uwindsor.ca The resulting aryllithium species can then be trapped with a variety of electrophiles. baranlab.org

In this compound, the hydrazinyl group (-NHNH₂) could potentially act as a directing group. The lone pairs on the nitrogen atoms could chelate to the lithium of the base (e.g., n-butyllithium), directing deprotonation to the C4 position. However, the acidity of the N-H protons of the hydrazinyl group itself presents a challenge, as these are likely to be deprotonated before any C-H bond. Protection of the hydrazinyl group, for example as a Boc-protected derivative, might be necessary to enable C-H metalation.

Alternatively, the fluorine atom at C2 can also act as a directing group, although it is considered a moderate one. organic-chemistry.org In this case, metalation would be directed to the C3 position, which is already substituted. Therefore, the hydrazinyl group (or a protected form) is the most likely candidate to direct metalation to the C4 position.

Following successful metalation at C4, quenching with an electrophile would introduce a new substituent at this position.

Table 4: Potential Directed Ortho-Metalation and Electrophilic Quenching of a Protected this compound Derivative

EntryElectrophileReagentProduct (after deprotection)
1Carbon dioxideCO₂(g), then H⁺This compound-4-carboxylic acid
2IodomethaneCH₃I5-Bromo-2-fluoro-3-hydrazinyl-4-methylpyridine
3N,N-DimethylformamideDMF, then H⁺This compound-4-carbaldehyde

Note: This table represents a hypothetical reaction pathway. The feasibility and efficiency of this transformation would require experimental validation.

Investigation of Substituent Effects and Electronic Influences on Reaction Pathways

The reactivity of this compound in the aforementioned reactions is governed by the interplay of the electronic effects of its substituents. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). On a pyridine ring, the inductive effect typically dominates, leading to a decrease in electron density at the ortho (C3) and para (C5) positions. This deactivation of the ring towards electrophilic attack makes the C-Br bond at C5 more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions. nih.gov

The bromine atom at C5 also has a -I and a +M effect, but its primary role in the context of cross-coupling is as a leaving group. The C-Br bond is sufficiently reactive for palladium-catalyzed reactions.

The hydrazinyl group at C3 is a strong electron-donating group through its +M effect, which increases the electron density of the pyridine ring, particularly at the ortho (C2 and C4) and para (C6, though not directly applicable here) positions. This electron-donating nature can have a mixed impact on the reactivity. While it may slightly decrease the rate of oxidative addition at the C5 position by making the ring less electron-deficient, it can also stabilize the cationic intermediates formed during the catalytic cycle.

The combined electronic effects of the fluoro and hydrazinyl groups create a complex substitution pattern that influences the regioselectivity and rate of reactions. For palladium-catalyzed cross-coupling at the C5 position, the electron-withdrawing nature of the fluorine atom is generally considered beneficial for the initial oxidative addition step. The hydrazinyl group's electronic contribution is likely to be less significant at the distal C5 position compared to its influence on the adjacent C2 and C4 positions.

In the case of directed ortho-metalation, the ability of the hydrazinyl group to act as a directing group is primarily an electronic effect, relying on the Lewis basicity of the nitrogen atoms to coordinate the organolithium base. The acidity of the N-H protons, however, is a competing factor that must be considered and potentially mitigated through protection.

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound is not publicly available. While information exists for structurally related compounds, the strict requirement to focus solely on the title compound prevents the inclusion of data from these other molecules.

The generation of a thorough, informative, and scientifically accurate article detailing the advanced spectroscopic and structural characterization of this compound, as per the requested outline, is contingent upon the availability of published experimental data from techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR spectroscopy.

Without access to primary research articles or database entries that report the synthesis and detailed spectroscopic analysis of this compound, it is not possible to provide the specific chemical shifts, coupling constants, multiplicities, and vibrational frequencies required for the outlined sections.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for the specified compound.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about a molecule's vibrational modes. When applied to 5-Bromo-2-fluoro-3-hydrazinylpyridine, it would reveal a characteristic spectrum, or "fingerprint," based on the inelastic scattering of monochromatic light.

Analysis of the Raman spectrum would allow for the identification of vibrational frequencies corresponding to specific functional groups and skeletal modes within the molecule. Key vibrational modes expected for this compound would include:

Pyridine (B92270) Ring Vibrations: Stretching and deformation modes of the C-C and C-N bonds within the aromatic ring.

C-Br Stretch: A characteristic low-frequency vibration.

C-F Stretch: A vibrational mode at a higher frequency than other carbon-halogen bonds.

Hydrazinyl Group Vibrations: N-H stretching, NH₂ scissoring, and N-N stretching modes.

Symmetry analysis, based on the number and activity (Raman-active vs. infrared-active) of these vibrational bands, could provide insights into the molecule's point group symmetry in its ground state. However, without experimental data, a definitive table of Raman shifts and their assignments cannot be constructed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining molecular weight and elucidating molecular structure.

High-resolution mass spectrometry would be used to determine the exact mass of the this compound molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak, providing confirmatory evidence of its presence.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as no experimental data is available.)

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₅H₅⁷⁹BrFN₃ [M]+ 204.9702

Upon ionization in a mass spectrometer (e.g., via electron impact), the molecular ion of this compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing the m/z values of these fragments helps to piece together the molecule's structure.

Potential fragmentation pathways could include:

Loss of the hydrazinyl group (-NHNH₂) or parts thereof (e.g., NH₂).

Cleavage of the bromine or fluorine atoms.

Fission of the pyridine ring structure.

A detailed analysis of these pathways would require experimental tandem MS (MS/MS) data, which is not currently available in the public domain.

Single Crystal X-ray Diffraction (SXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

An SXRD study would yield a complete set of atomic coordinates, from which precise bond lengths, bond angles, and torsional angles can be calculated. This data provides unequivocal confirmation of the molecular connectivity and detailed insight into the local geometry around each atom. For example, it would precisely define the geometry of the pyridine ring and the orientation of its substituents.

Table 2: Hypothetical Structural Parameters from SXRD (Note: This table represents the type of data that would be obtained from an SXRD experiment. The values are for illustrative purposes only.)

Parameter Atom 1 Atom 2 Atom 3 Value (Å or °)
Bond Length C(5) Br - e.g., 1.89 Å
Bond Length C(2) F - e.g., 1.35 Å
Bond Length C(3) N(hydrazinyl) - e.g., 1.40 Å
Bond Angle C(4) C(5) C(6) e.g., 119.5°

The SXRD data would reveal the preferred conformation of the hydrazinyl group relative to the pyridine ring in the solid state. It would also describe the intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, that dictate how the molecules pack together to form the crystal lattice. The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which defines the symmetry operations within the unit cell. This information is crucial for understanding the material's solid-state properties.

Investigation of Intermolecular Interactions and Crystal Packing

A comprehensive understanding of the solid-state architecture of a molecular compound is crucial for predicting its physical and chemical properties. The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of various non-covalent intermolecular interactions. Although, to date, a specific crystallographic study for this compound has not been reported in the scientific literature, a detailed theoretical analysis of its potential intermolecular interactions can be conducted based on the functional groups present in its molecular structure. These include a pyridine ring, a bromine atom, a fluorine atom, and a hydrazinyl group, all of which are known to participate in significant intermolecular contacts that direct supramolecular assembly.

The presence of a bromine atom on the pyridine ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile, such as the nitrogen atom of a neighboring pyridine ring (Br···N) or potentially the fluorine atom (Br···F). The strength and directionality of these interactions can significantly influence the crystal packing, often competing with or complementing hydrogen bonds. The interplay between hydrogen and halogen bonding is a subject of considerable interest in crystal engineering, as it can lead to diverse and complex supramolecular architectures.

Furthermore, the aromatic nature of the pyridine ring suggests that π-π stacking interactions are likely to contribute to the stabilization of the crystal lattice. In many aromatic and heteroaromatic compounds, parallel or offset stacking of the rings is a common packing motif. These interactions, arising from the overlap of π-orbitals, would likely arrange the this compound molecules into columnar structures. The substitution pattern on the pyridine ring, including the presence of the bulky bromine atom and the electronegative fluorine atom, would modulate the electrostatic potential of the aromatic ring, thereby influencing the geometry and strength of these π-π stacking interactions.

Potential Intermolecular Interaction Donor/Positive Site Acceptor/Negative Site Atoms/Groups Involved
Hydrogen BondingHydrazinyl group (-NHNH₂)Pyridine Nitrogen, FluorineN-H···N, N-H···F
Halogen BondingBrominePyridine Nitrogen, FluorineC-Br···N, C-Br···F
π-π StackingPyridine Ring (π-system)Pyridine Ring (π-system)Aromatic Rings

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. aps.org For a molecule like 5-Bromo-2-fluoro-3-hydrazinylpyridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be used to determine its optimized ground state geometry. nih.govmdpi.com This would provide crucial data on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional structure. Such studies are foundational for further computational analysis. nih.gov

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide a more accurate description of the electronic structure. These high-level calculations could be employed to refine the geometric and electronic properties of this compound, offering a benchmark for results obtained from DFT.

Molecular Orbital Analysis

The analysis of molecular orbitals is key to understanding a molecule's chemical reactivity and electronic transitions.

Mapping of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. For this compound, mapping the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are electron-rich and electron-poor, respectively. researchgate.net In many pyridine (B92270) derivatives, the HOMO and LUMO are often localized on the aromatic ring. researchgate.netmdpi.com

Application of Frontier Molecular Orbital Theory to Predict Reactivity

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com By calculating the HOMO-LUMO gap for this compound, researchers could make predictions about its reactivity in various chemical transformations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP analysis would identify the most likely sites for chemical reactions, guiding synthetic efforts and the study of its interactions with other molecules. mdpi.com

Reaction Mechanism Elucidation Through Transition State Calculations

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. A key aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the energy of these transition states, chemists can determine the activation energy, providing insight into the reaction's feasibility and kinetics.

For a molecule like this compound, such calculations could explore its synthesis, decomposition pathways, or its reactivity with other molecules. For instance, theoretical studies on similar heterocyclic compounds often investigate mechanisms of substitution, cyclization, or cross-coupling reactions. These studies provide valuable information on the electronic and steric factors that govern the reaction's outcome. At present, no such transition state calculations have been published for this compound.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV/Vis)

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which are fundamental for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra, especially for complex molecules where signals may overlap. For this compound, a computational study would provide predicted chemical shifts for the protons and carbons on the pyridine ring and the hydrazinyl group, aiding in its structural confirmation.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. These calculations help in assigning specific peaks to the stretching and bending vibrations of functional groups, such as the N-H stretches of the hydrazinyl group, C-N, C-F, and C-Br bonds, and the aromatic ring vibrations.

UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which are observed in UV/Vis spectroscopy. These calculations can determine the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

While computational studies on other substituted pyridines have demonstrated the accuracy and utility of these predictive methods, the specific spectroscopic parameters for this compound derived from theoretical calculations are not available in the current body of scientific literature. The absence of this data highlights an opportunity for future research to characterize this compound more thoroughly.

Advanced Research Applications and Future Directions

Application as a Versatile Synthetic Building Block in Multistep Organic Synthesis

5-Bromo-2-fluoro-3-hydrazinylpyridine serves as a valuable building block in multistep organic synthesis due to its multiple reactive sites. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. researchgate.netmdpi.comresearchgate.net The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, providing a route to further functionalize the pyridine (B92270) ring. Furthermore, the hydrazinyl group at the 3-position is a versatile functional group that can participate in condensation reactions with aldehydes and ketones to form hydrazones, which can then undergo various cyclization reactions. nih.gov

The strategic combination of these reactive sites allows for the sequential and regioselective modification of the pyridine core, enabling the construction of complex molecular architectures. For instance, the bromine atom can be utilized for a cross-coupling reaction to introduce a desired substituent, followed by modification of the hydrazinyl group to build a heterocyclic ring system. This step-wise approach provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can also influence the reactivity of the other positions on the ring and the properties of the final products.

Development of Novel Heterocyclic Scaffolds via Cyclization Reactions

The hydrazinyl moiety of this compound is a key functional group for the development of novel heterocyclic scaffolds through various cyclization reactions. Condensation of the hydrazinyl group with dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophiles can lead to the formation of a variety of fused and non-fused heterocyclic systems.

One notable example is the Fischer indole (B1671886) synthesis, which can be adapted to synthesize pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. researchgate.net This reaction typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By analogy, this compound could potentially be used to generate substituted 7-azaindole (B17877) scaffolds, which are important motifs in many biologically active compounds.

Furthermore, the hydrazinyl group can react with β-dicarbonyl compounds to form pyrazoles, or with α-haloketones to yield pyridazines. The reactivity of the hydrazinyl group allows for the construction of a diverse range of five- and six-membered heterocyclic rings fused to the pyridine core. These novel heterocyclic scaffolds can then be further functionalized using the bromine and fluorine atoms, providing access to a wide array of new chemical entities for screening in drug discovery and other applications.

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen and the hydrazinyl group in this compound provide potential coordination sites for metal ions, making it an attractive scaffold for the design and synthesis of novel ligands for coordination chemistry. Modification of the hydrazinyl group, for example, through condensation with various aldehydes or ketones, can lead to the formation of hydrazone-based ligands with different steric and electronic properties.

Chelation Properties with Transition Metal Ions (e.g., Rhenium, Iridium, Cobalt, Palladium)

Ligands derived from hydrazinopyridine are known to form stable complexes with a variety of transition metals. acs.org The resulting ligands from this compound could act as bidentate or even tridentate ligands, depending on the nature of the substituent introduced on the hydrazinyl moiety.

Rhenium and Iridium: Rhenium and iridium complexes with polypyridyl ligands have been extensively studied for their rich photophysical and electrochemical properties. mdpi.comresearchgate.netresearchgate.netacs.organalis.com.mymdpi.comnih.gov Ligands derived from this compound could be used to synthesize novel rhenium and iridium complexes with potential applications in bioimaging, sensing, and as phosphorescent emitters in organic light-emitting diodes (OLEDs). The presence of the bromo and fluoro substituents could be used to tune the electronic properties of the ligands and, consequently, the photophysical properties of the metal complexes.

Cobalt: Cobalt complexes with pyridine-based ligands have shown significant catalytic activity in various organic transformations, including cross-coupling reactions. mdpi.commdpi.comresearchgate.netrsc.orgprinceton.edu Ligands synthesized from this compound could be used to prepare novel cobalt catalysts. The electronic and steric environment around the cobalt center can be fine-tuned by modifying the ligand structure, which in turn can influence the catalytic activity and selectivity.

Palladium: Palladium complexes are widely used as catalysts in cross-coupling reactions. nih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.net Pyridine-containing ligands are known to be effective in stabilizing palladium catalysts and promoting their activity. Ligands derived from this compound could be explored for the development of new palladium catalysts with improved performance in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Development of Advanced Organometallic Catalysts for Cross-Coupling and Other Transformations

The development of advanced organometallic catalysts is crucial for the advancement of modern organic synthesis. Ligands play a critical role in determining the efficacy of these catalysts. By systematically modifying the structure of ligands derived from this compound, it is possible to create a library of ligands with varying electronic and steric properties.

These ligands can then be coordinated with palladium, cobalt, or other transition metals to generate a range of organometallic complexes. The catalytic activity of these complexes can be screened for various cross-coupling reactions, C-H activation, and other important organic transformations. The data obtained from these studies can provide valuable insights into the structure-activity relationships of these catalysts, paving the way for the rational design of highly efficient and selective catalysts for specific applications.

Exploration in Functional Materials Science

Substituted pyridines are important building blocks for the synthesis of functional organic materials due to their electronic properties and thermal stability. The unique combination of bromo, fluoro, and hydrazinyl substituents in this compound makes it an interesting candidate for exploration in materials science.

Precursors for Photoluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

There is a growing interest in developing novel organic materials with tailored photophysical properties for applications in OLEDs, sensors, and bioimaging. Pyridine-containing compounds have been utilized as components of emissive materials and host materials in OLEDs. nih.govniscpr.res.inrsc.orgacs.orgnih.govacs.orgnih.gov

Investigation as Components in Semiconducting Polymers

The unique electronic properties of pyridine-based compounds make them attractive candidates for incorporation into semiconducting polymers, which are essential materials for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of a bromine atom, a fluorine atom, and a hydrazinyl group on the pyridine ring of this compound offers multiple points for polymerization and tuning of the final polymer's electronic characteristics.

While direct studies on polymers synthesized from this compound are nascent, research on analogous pyridine-containing polymers provides a strong indication of its potential. Pyridine-based polymers are known to be synthesized through various methods, including Stille coupling, often facilitated by microwave assistance. nsf.gov The electron-deficient nature of the pyridine ring can be advantageous in creating n-type or ambipolar semiconducting materials.

The hydrazinyl moiety, in particular, could introduce unique properties, such as hydrogen bonding capabilities that can influence polymer chain packing and morphology, which are critical factors for efficient charge transport. The bromine and fluorine substituents can be exploited in cross-coupling reactions to build the polymer backbone. For instance, the bromine atom is amenable to reactions like Suzuki-Miyaura and Stille coupling, common methods for forming carbon-carbon bonds in polymer synthesis.

Table 1: Potential Polymerization Strategies and Expected Properties

Polymerization Reaction Potential Co-monomer Expected Polymer Characteristics Potential Applications
Stille Coupling Distannylthiophene Donor-acceptor copolymer with tunable bandgap Organic photovoltaics, OFETs
Suzuki-Miyaura Coupling Phenylenediboronic acid Conjugated polymer with potential for high charge carrier mobility OLEDs, sensors

Future research is anticipated to focus on the synthesis of novel polymers incorporating the this compound unit and a thorough investigation of their optical and electronic properties to assess their suitability for various electronic applications.

Potential in Agrochemical and Pharmaceutical Research via Chemical Diversification (Focus on synthesis, not efficacy)

This compound is a versatile scaffold for the synthesis of a wide array of more complex molecules with potential applications in agrochemical and pharmaceutical research. Its functional groups provide multiple reaction sites for chemical diversification.

The bromine atom at the 5-position is a key site for palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups, leading to the synthesis of biaryl compounds. Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities. These reactions are fundamental in building the core structures of many biologically active molecules.

The hydrazinyl group at the 3-position is also highly reactive. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds known for a broad spectrum of biological activities. Furthermore, the hydrazinyl moiety can be a precursor for the synthesis of various heterocyclic rings, such as pyrazoles and triazoles, which are prevalent in many pharmaceutical and agrochemical products. For instance, a related compound, 5-bromo-2-hydrazinopyridine, is a known precursor for the synthesis of 6-bromo-1,2,4-triazolo[4,3-a]pyridine derivatives. lookchem.com

Table 2: Examples of Chemical Diversification Reactions

Reaction Type Reagent/Catalyst Resulting Compound Class Potential Application Area
Suzuki-Miyaura Coupling Arylboronic acid / Pd catalyst Aryl-substituted pyridines Pharmaceutical and agrochemical intermediates
Buchwald-Hartwig Amination Amine / Pd catalyst Amino-substituted pyridines Pharmaceutical and agrochemical intermediates
Hydrazone formation Aldehyde or ketone Hydrazones Medicinal chemistry

The strategic combination of these reactions allows for the generation of large libraries of diverse compounds for screening in drug discovery and agrochemical development programs. The focus of this research is on the synthetic pathways to create these novel chemical entities, rather than an evaluation of their biological effectiveness.

Sustainable and Green Chemistry Approaches in Synthetic Routes

In line with the growing importance of sustainable practices in the chemical industry, the development of green synthetic routes for this compound and its derivatives is a key area of future research. Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Green chemistry principles aim to mitigate these issues by focusing on energy efficiency, the use of renewable feedstocks, and the reduction of waste.

Microwave-assisted synthesis is a promising green technology that can be applied to the synthesis of this compound and its derivatives. Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out in the absence of a solvent. nih.govmdpi.comtsijournals.com This technique has been successfully employed for the synthesis of various heterocyclic compounds, including hydrazone derivatives. nih.gov

Flow chemistry represents another powerful tool for sustainable synthesis. youtube.com Performing reactions in a continuous flow system offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of hydrazine (B178648) derivatives has been successfully demonstrated using flow chemistry, which can also minimize the risks associated with handling hazardous reagents like hydrazine. ucsf.edumit.edu

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable approach to chemical synthesis. While specific biocatalytic routes for this compound have not yet been reported, the broader field of biocatalysis for the synthesis of pyridine derivatives is an active area of research.

Table 3: Comparison of Synthetic Methodologies

Methodology Advantages Challenges
Conventional Batch Synthesis Well-established procedures Often requires high temperatures and long reaction times, potential for hazardous byproducts.
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, reduced energy consumption. nih.govmdpi.com Scalability can be a challenge for some microwave reactors.
Flow Chemistry Enhanced safety, improved process control, easier scalability. youtube.com Requires specialized equipment and process optimization.

The adoption of these green chemistry approaches will be crucial in ensuring that the future production of this compound and its valuable derivatives is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-3-hydrazinylpyridine?

  • Methodology : Begin with halogenated pyridine precursors such as 5-Bromo-2-fluoropyridine (CAS: 766-11-0) . Introduce the hydrazinyl group via nucleophilic substitution under reflux with hydrazine hydrate in ethanol. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Yields typically range from 60–75% depending on reaction time (6–12 hours) .

Q. How can structural characterization be performed to confirm the hydrazinyl group’s position?

  • Methodology : Use 1^1H and 13^{13}C NMR to identify chemical shifts for the hydrazinyl group (δ ~5–6 ppm in 1^1H NMR for NH2_2, δ ~150–160 ppm in 13^{13}C NMR for C–N bonds). Validate via FT-IR (N–H stretch at 3300–3400 cm1^{-1}) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 216.98) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Store at 0–6°C to prevent decomposition. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to strong oxidizers, as hydrazine derivatives may react exothermically. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodology : Use kinetic studies to identify side products (e.g., over-substitution at the pyridine ring). Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility) and temperature (50–70°C). Employ catalytic additives like Cu(I) to enhance regioselectivity. Monitor via LC-MS to quantify side-product formation .

Q. What strategies resolve contradictions in spectral data for hydrazinylpyridine derivatives?

  • Methodology : Cross-validate using 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For ambiguous NH2_2 peaks, perform deuterium exchange experiments. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm assignments .

Q. How does the electronic nature of the pyridine ring influence hydrazine reactivity?

  • Methodology : Perform computational studies (DFT at B3LYP/6-31G* level) to map electron density on the pyridine ring. Correlate with experimental reactivity trends: electron-withdrawing groups (e.g., Br, F) at positions 2 and 5 deactivate the ring, requiring harsher conditions for hydrazine substitution. Use Hammett σ constants to predict substituent effects .

Q. Can this compound serve as a precursor for cross-coupling reactions in drug discovery?

  • Methodology : Convert the hydrazinyl group to a boronic ester via Miyaura borylation (Pd(dppf)Cl2_2, bis(pinacolato)diboron). Validate coupling efficiency in Suzuki-Miyaura reactions with aryl halides (e.g., 4-bromotoluene). Optimize catalytic systems (e.g., Pd(OAc)2_2/XPhos) for >90% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.